(2-Methylpyrimidin-5-yl)methanamine
CAS No.: 14273-46-2
Cat. No.: VC2267380
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14273-46-2 |
|---|---|
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | (2-methylpyrimidin-5-yl)methanamine |
| Standard InChI | InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 |
| Standard InChI Key | OYRGKUTZSTXSQS-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=N1)CN |
| Canonical SMILES | CC1=NC=C(C=N1)CN |
Introduction
Overview of (2-Methylpyrimidin-5-yl)methanamine
(2-Methylpyrimidin-5-yl)methanamine is an organic compound classified as a derivative of pyrimidine, featuring a methyl group at the second position of the pyrimidine ring and an amine functional group attached to a methylene bridge. Its molecular formula is and it has a molecular weight of 123.16 g/mol. The compound is recognized by several identifiers, including its CAS number 14273-46-2 and PubChem CID 21294601 .
Synthesis of (2-Methylpyrimidin-5-yl)methanamine
The synthesis of (2-Methylpyrimidin-5-yl)methanamine typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonia. This process can be summarized as follows:
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Reactants:
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2-methylpyrimidine
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Formaldehyde
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Ammonia
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Reaction Conditions: The reaction may require specific temperature and pressure conditions to optimize yield and minimize by-products.
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Product Isolation: The resulting product can be purified through standard organic chemistry techniques such as recrystallization or chromatography.
In industrial applications, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process .
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.
Chemical Reactivity
(2-Methylpyrimidin-5-yl)methanamine exhibits reactivity typical of amines, participating in nucleophilic substitution reactions due to the presence of the amino group. This reactivity allows for further derivatization to create more complex organic molecules .
Biological Activities
Research indicates that (2-Methylpyrimidin-5-yl)methanamine may possess various biological activities:
Anticancer Activity
Preliminary studies indicate that (2-Methylpyrimidin-5-yl)methanamine has shown efficacy against certain cancer cell lines in vitro, although further research is needed to elucidate its mechanism of action and therapeutic potential .
Applications in Research and Industry
(2-Methylpyrimidin-5-yl)methanamine serves as a valuable building block in the synthesis of more complex organic compounds, particularly in medicinal chemistry where its derivatives may exhibit enhanced biological activity.
Potential Uses
The compound's unique structure suggests several potential applications:
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